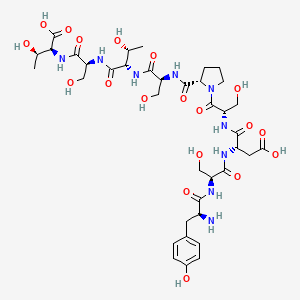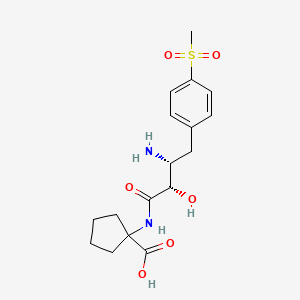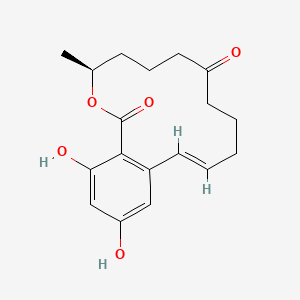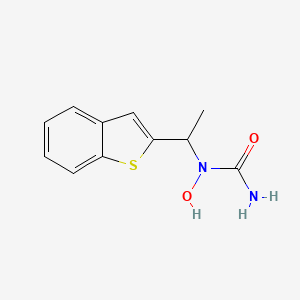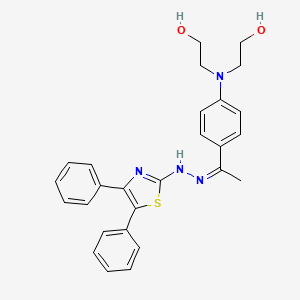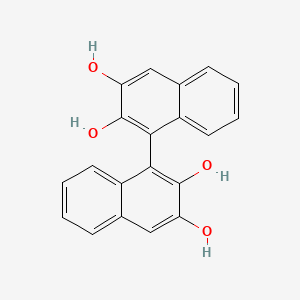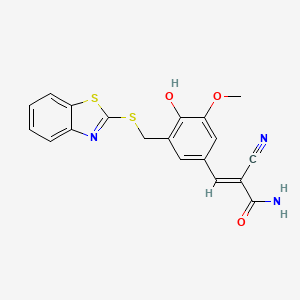
Tyrphostin AG 825
Overview
Description
Tyrphostin AG 825 is an organic sulfide that consists of 1,3-benzothiazole-2-thiol . It acts as an epidermal growth factor receptor antagonist . It is a selective and ATP-competitive ErbB2 inhibitor which suppresses tyrosine phosphorylation, with an IC50 of 0.35 μM . AG-825 displays anti-cancer activity .
Molecular Structure Analysis
The molecular formula of Tyrphostin AG 825 is C19H15N3O3S2 . It has a molecular weight of 397.5 g/mol . The structure consists of 1,3-benzothiazole-2-thiol in which the hydrogen attached to the sulfur atom is replaced by a 5-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-2-hydroxy-3-methoxybenzyl group .Physical And Chemical Properties Analysis
Tyrphostin AG 825 is a yellow solid . It is soluble in DMSO up to 100 mM . The molecular formula is C19H15N3O3S2 and the molecular weight is 397.47 g/mol .Scientific Research Applications
Comprehensive Analysis of Tyrphostin AG 825 Applications
Tyrphostin AG 825, also known as AG 825, is a compound with various scientific research applications. Below is a detailed analysis of six unique applications of this compound:
Inhibition of Mycobacterium tuberculosis Pup Proteasome System: Tyrphostin AG 825 has been studied for its potential to inhibit the Pup proteasome system in Mycobacterium tuberculosis (Mtb). This system is a target for new drug development as it is unique to Mtb and related bacterial genera. The compound has shown to inhibit the depupylation actions of Dop, the Mtb depupylating protease, and the pupylation activity of PafA, the sole Pup ligase in Mtb .
Apoptosis Induction in Prostate Cancer Cells: Research has demonstrated that Tyrphostin AG 825 can trigger p38 mitogen-activated protein kinase-dependent apoptosis in androgen-independent prostate cancer cells. This effect is associated with the inhibition of HER-2/neu phosphoactivation and down-regulation, leading to cell death .
Effects on Iodide Uptake in EMT6 Cells: The compound has been utilized to study its effects on iodide uptake in EMT6 cells. This research is significant for understanding thyroid cancer treatments, as iodide uptake is a crucial factor in the effectiveness of radioiodine therapy .
Hypericin-mediated Photodynamic Therapy in Breast Cancer: Tyrphostin AG 825 has been used in combination with hypericin-mediated photodynamic therapy (HY-PDT) to evaluate its therapeutic effects in HER2 overexpressing human breast cancer cells. This application is important for developing new cancer treatment strategies .
Study of Autocrine Growth Factor Loops in Cancer: The compound has been screened for its ability to block autocrine growth factor loops, which aid in the progression of cancers such as prostate cancer. By inhibiting receptor tyrosine kinases, Tyrphostin AG 825 could potentially disrupt these loops and trigger cell death .
Development of New Antibiotics: Given its inhibitory effects on the Pup proteasome system of Mtb, Tyrphostin AG 825 analogues are being developed and studied as potential new antibiotics. This research is crucial in the fight against tuberculosis, especially drug-resistant strains .
Mechanism of Action
Target of Action
Tyrphostin AG 825, also known as AG 825, is a selective inhibitor of ErbB2 . ErbB2, also known as HER2 (Human Epidermal growth factor Receptor 2), is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
AG 825 acts as an ATP-competitive inhibitor, suppressing the tyrosine phosphorylation of ErbB2 . This inhibition leads to the down-regulation of ErbB2 signaling . The compound’s effects are dose and time-dependent .
Biochemical Pathways
The inhibition of ErbB2 signaling by AG 825 triggers an imbalance between extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase activation . This imbalance leads to p38-dependent apoptosis, a form of programmed cell death .
Result of Action
The primary result of AG 825’s action is the induction of apoptosis in cells, particularly in androgen-independent prostate cancer cells . This is significant as it suggests a potential therapeutic use for AG 825 in the treatment of certain types of cancer.
Action Environment
The action of AG 825 can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can impact the effectiveness of AG 825 as it is an ATP-competitive inhibitor . Additionally, the compound’s effectiveness can vary depending on the specific cell type and its androgen-dependence
Safety and Hazards
The safety data sheet for Tyrphostin AG 825 advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . It also advises against letting the product enter drains .
Future Directions
Tyrphostin AG 825 has been shown to have therapeutic potential in neutrophilic inflammatory disease . It has also been suggested that combined inhibition of ErbB2 and nucleolin could improve breast cancer treatment efficacy . Furthermore, Tyrphostin AG 825 has been found to be preferentially toxic to prostate cancer cells that are phenotypically androgen independent .
properties
IUPAC Name |
(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDONFLNGBQLTN-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018047 | |
| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 825 | |
CAS RN |
149092-50-2, 625836-67-1 | |
| Record name | Tyrphostin AG 825 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



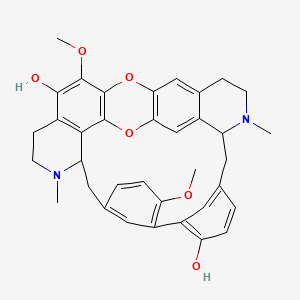
![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)


